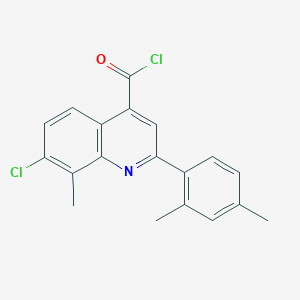
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride
Vue d'ensemble
Description
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is a useful research compound. Its molecular formula is C19H15Cl2NO and its molecular weight is 344.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
7-Chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride is a quinoline derivative with the molecular formula and a molecular weight of 344.24 g/mol. This compound is notable for its potential biological activities, which have been the subject of various research studies.
Basic Characteristics
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 344.24 g/mol |
| CAS Number | 1160256-48-3 |
| Purity | Typically 95% |
Structural Information
- IUPAC Name : this compound
- SMILES : CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl)
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. Studies focusing on similar compounds suggest that this compound may possess similar properties. For instance, quinolines have been shown to inhibit the growth of various bacteria and fungi through mechanisms such as disrupting cell wall synthesis and inhibiting DNA gyrase.
Anticancer Activity
Quinoline derivatives are also being studied for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of signaling pathways involved in cell survival.
Case Study: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a related quinoline compound inhibited the proliferation of breast cancer cells by inducing cell cycle arrest at the G1 phase. This suggests that this compound could similarly affect cancer cell lines.
Enzyme Inhibition
The compound is also being investigated for its potential as an enzyme inhibitor. Quinoline derivatives have been known to inhibit various enzymes, including those involved in metabolic pathways and drug resistance mechanisms in pathogens.
Toxicity and Safety
While exploring its biological activities, it is crucial to consider the toxicity profile of this compound. Safety data indicates it is an irritant and should be handled with care in laboratory settings.
Summary of Key Studies
- Antimicrobial Activity : Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Induced apoptosis in specific cancer cell lines; further studies needed to confirm efficacy.
- Enzyme Inhibition : Potential to inhibit key metabolic enzymes, warranting further investigation into its mechanism of action.
Future Directions
Future research should focus on:
- Detailed mechanistic studies to elucidate the pathways affected by this compound.
- Clinical trials to assess its efficacy and safety in human subjects.
- Development of analogs with improved potency and reduced toxicity.
Propriétés
IUPAC Name |
7-chloro-2-(2,4-dimethylphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2NO/c1-10-4-5-13(11(2)8-10)17-9-15(19(21)23)14-6-7-16(20)12(3)18(14)22-17/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUUJKXBNSGTNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















